molecular formula C25H22ClN5O3 B356646 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 848686-70-4

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

Cat. No.: B356646
CAS No.: 848686-70-4
M. Wt: 475.9g/mol
InChI Key: SXVZQNXCRDBTDK-UHFFFAOYSA-N
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Description

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as a cyano group, an ethoxypropyl chain, and a pyrimidinylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like mercuric oxide for cyclodesulfurization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its complex structure, which includes multiple functional groups and a pyrimidinylidene core. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

848686-70-4

Molecular Formula

C25H22ClN5O3

Molecular Weight

475.9g/mol

IUPAC Name

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

InChI

InChI=1S/C25H22ClN5O3/c1-3-34-13-5-12-30-22(29-24(32)17-7-9-19(26)10-8-17)18(15-27)14-20-23(30)28-21-16(2)6-4-11-31(21)25(20)33/h4,6-11,14H,3,5,12-13H2,1-2H3

InChI Key

SXVZQNXCRDBTDK-UHFFFAOYSA-N

SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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